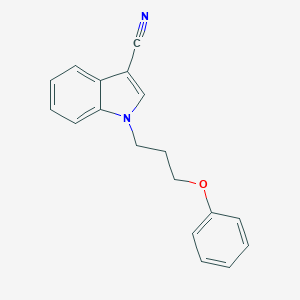
1-(3-Phenoxypropyl)-3-indolecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenoxypropyl)-3-indolecarbonitrile, also known as PHPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHPI is a nitrile-containing compound that belongs to the class of indole derivatives.
Applications De Recherche Scientifique
Phytochemical Induction : A study by Loub, Wattenberg, and Davis (1975) in the Journal of the National Cancer Institute discovered that indole-3-acetonitrile, among other indoles, acts as a natural inducer of aryl hydrocarbon hydroxylase (AHH) activity in cruciferous vegetables like Brussels sprouts, cabbage, and cauliflower. This points towards its potential application in phytochemical research (Loub, Wattenberg & Davis, 1975).
Green Chemistry Synthesis : Majumdar, Ponra, and Ghosh (2012) in RSC Advances demonstrated a green, efficient one-pot approach for synthesizing thiopyrano[2,3-b]indole-3-carbonitrile derivatives. This synthesis is significant for its environmental benefits, showcasing the application of indolecarbonitriles in sustainable chemical processes (Majumdar, Ponra & Ghosh, 2012).
Catalytic Synthesis : Festa et al. (2018) in The Journal of Organic Chemistry described the DBU-catalyzed synthesis of 1-alkoxypyrazino[1,2- a]indoles using 1-(propargyl)indol-2-carbonitriles. This work illustrates the role of indolecarbonitriles in facilitating complex chemical transformations (Festa et al., 2018).
Fluorescent Probing : Shao et al. (2015) in Analytical Chemistry developed a red fluorescent 1-amino BODIPY-based probe from indole-based boron-dipyrromethene. This probe selectively detects thiophenols, suggesting potential applications in analytical chemistry and bioimaging (Shao et al., 2015).
Inhibitory Effects on Nitric Oxide Production : Yang et al. (2014) in Fitoterapia isolated indole alkaloids, including indole-3-acetonitrile derivatives, from the roots of Isatis indigotica. These compounds were found to inhibit nitric oxide production in macrophages, indicating potential applications in inflammation and immune response research (Yang et al., 2014).
Propriétés
Nom du produit |
1-(3-Phenoxypropyl)-3-indolecarbonitrile |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
1-(3-phenoxypropyl)indole-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O/c19-13-15-14-20(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,14H,6,11-12H2 |
Clé InChI |
AGPINAKWCPQLMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
SMILES canonique |
C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,10-dichloro-N-(3,5-dimethylphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B297774.png)
![4-chloro-N-cyclohexyl-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297776.png)
![4-chloro-N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297778.png)
amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297779.png)
![N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B297781.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297783.png)
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B297784.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B297785.png)
![N-(3,4-dichlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297786.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297787.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B297796.png)
![2-[(2-{(E)-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B297799.png)
![4-chloro-N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B297801.png)